

An In-depth Technical Guide to Ethyl 2-mercaptopropionate (CAS: 19788-49-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-mercaptopropionate*

Cat. No.: B7804212

[Get Quote](#)

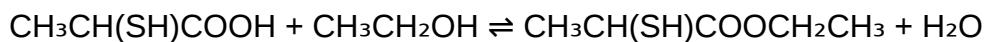
For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercaptopropionate, a versatile organosulfur compound, holds significant potential in various scientific and industrial sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and explores its applications, particularly within the realm of drug discovery and development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, flavor and fragrance chemistry, and pharmaceutical sciences.

Chemical and Physical Properties

Ethyl 2-mercaptopropionate is a colorless liquid distinguished by its sulfurous and, upon dilution, fruity odor.^{[1][2][3]} It is classified as a carboxylic ester.^{[1][2][3]} The key physicochemical properties of this compound are summarized in the table below.


Property	Value	Reference(s)
CAS Number	19788-49-9	[1][2][4]
Molecular Formula	C5H10O2S	[1][4]
Molecular Weight	134.20 g/mol	[1][4]
Density	1.031 g/mL at 25 °C	[2][3]
Boiling Point	40-41 °C at 1 mmHg	[2][3]
Flash Point	58.33 °C (137.00 °F)	[5]
Refractive Index (n20/D)	1.449	[2][3]
Solubility	Soluble in alcohol; limited solubility in water.	[5]
Odor Profile	Sulfurous, meaty, onion-like, with fruity undertones upon dilution.	[3][5]
Aroma Threshold	Detection at 1 ppb.	[2][3]

Synthesis and Purification

Synthesis via Fischer Esterification

A common and effective method for the synthesis of **Ethyl 2-mercaptopropionate** is the Fischer esterification of 2-mercaptopropionic acid with ethanol, using an acid catalyst.[6][7]

Reaction:

Experimental Protocol (Adapted from general Fischer Esterification procedures):

- Materials:
 - 2-mercaptopropionic acid

- Anhydrous ethanol (large excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

- Procedure:
 - In a round-bottom flask, combine 2-mercaptopropionic acid and a 5 to 10-fold molar excess of anhydrous ethanol.
 - Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.
 - Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
 - After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
 - Wash the mixture sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol by rotary evaporation.

Purification by Vacuum Fractional Distillation

Due to its relatively high boiling point at atmospheric pressure and potential for decomposition, **Ethyl 2-mercaptopropionate** is best purified by vacuum fractional distillation.[\[8\]](#)

Experimental Protocol:

- Apparatus: A fractional distillation setup equipped with a vacuum pump, manometer, and a fractionating column (e.g., Vigreux or packed column).
- Procedure:
 - Transfer the crude **Ethyl 2-mercaptopropionate** to the distillation flask.
 - Gradually reduce the pressure to the desired level (e.g., 1 mmHg).
 - Heat the flask gently to initiate distillation.
 - Collect the fraction that distills at the expected boiling point (40-41 °C at 1 mmHg).[2][3] Discard any initial lower-boiling fractions and monitor the temperature closely to ensure the collection of a pure product.

Analytical Methods

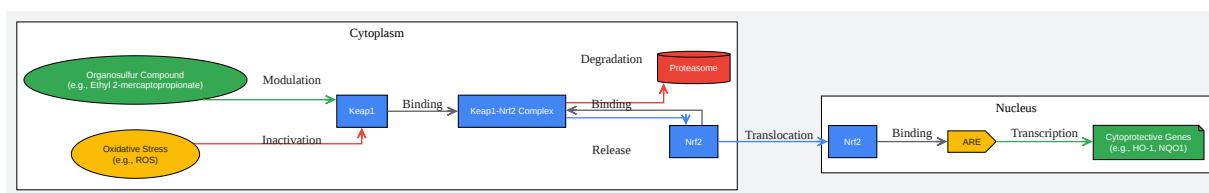
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for assessing the purity and confirming the identity of **Ethyl 2-mercaptopropionate**.[9]

Experimental Parameters (Typical):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
- Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
- Identification: The retention time and the fragmentation pattern in the mass spectrum are compared with those of a known standard or reference library data.

Applications in Drug Development and Research


Organosulfur compounds, including thioesters like **Ethyl 2-mercaptopropionate**, are of significant interest in drug discovery due to their diverse biological activities.[\[10\]](#)

Potential as an Antioxidant and Cytoprotective Agent

The thiol group in **Ethyl 2-mercaptopropionate** suggests its potential as an antioxidant. Thiols can act as radical scavengers and may modulate cellular redox signaling pathways.[\[11\]](#) A key pathway in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

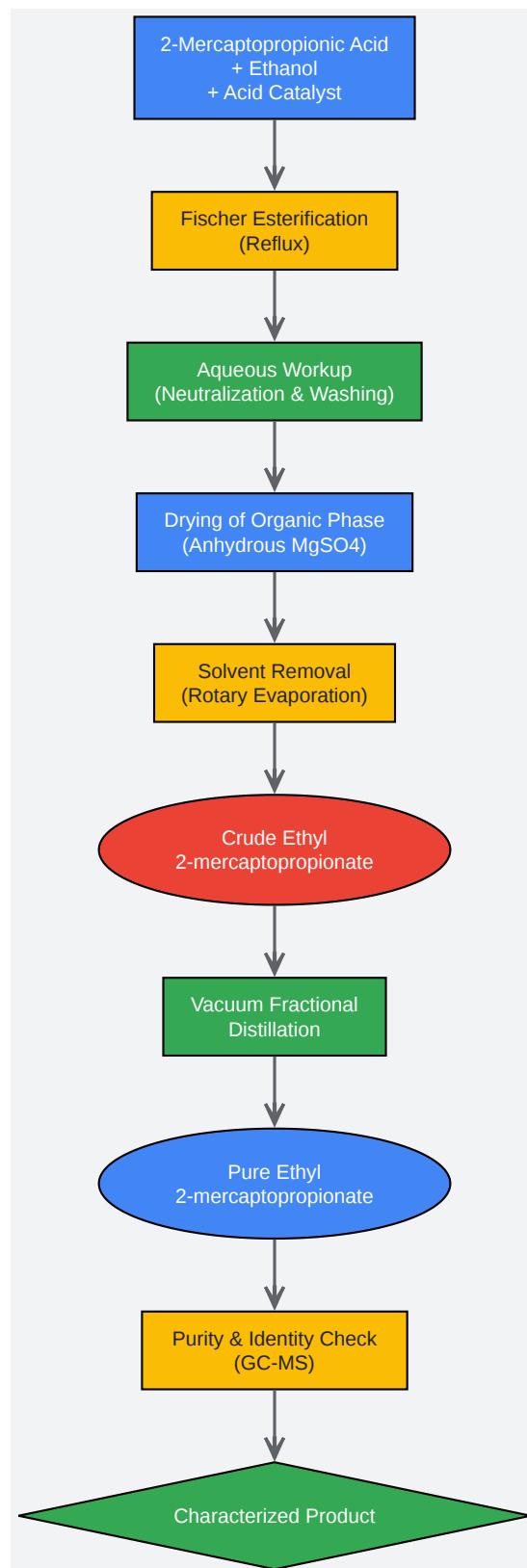
Keap1-Nrf2 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[\[12\]](#)[\[14\]](#)[\[16\]](#)[\[18\]](#) Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[\[12\]](#)[\[14\]](#)[\[16\]](#)[\[18\]](#) Organosulfur compounds are known to be potent activators of this pathway.[\[10\]](#)[\[13\]](#)[\[15\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Caption: Keap1-Nrf2 signaling pathway activation by oxidative stress or organosulfur compounds.

Building Block for Pharmaceutical Synthesis

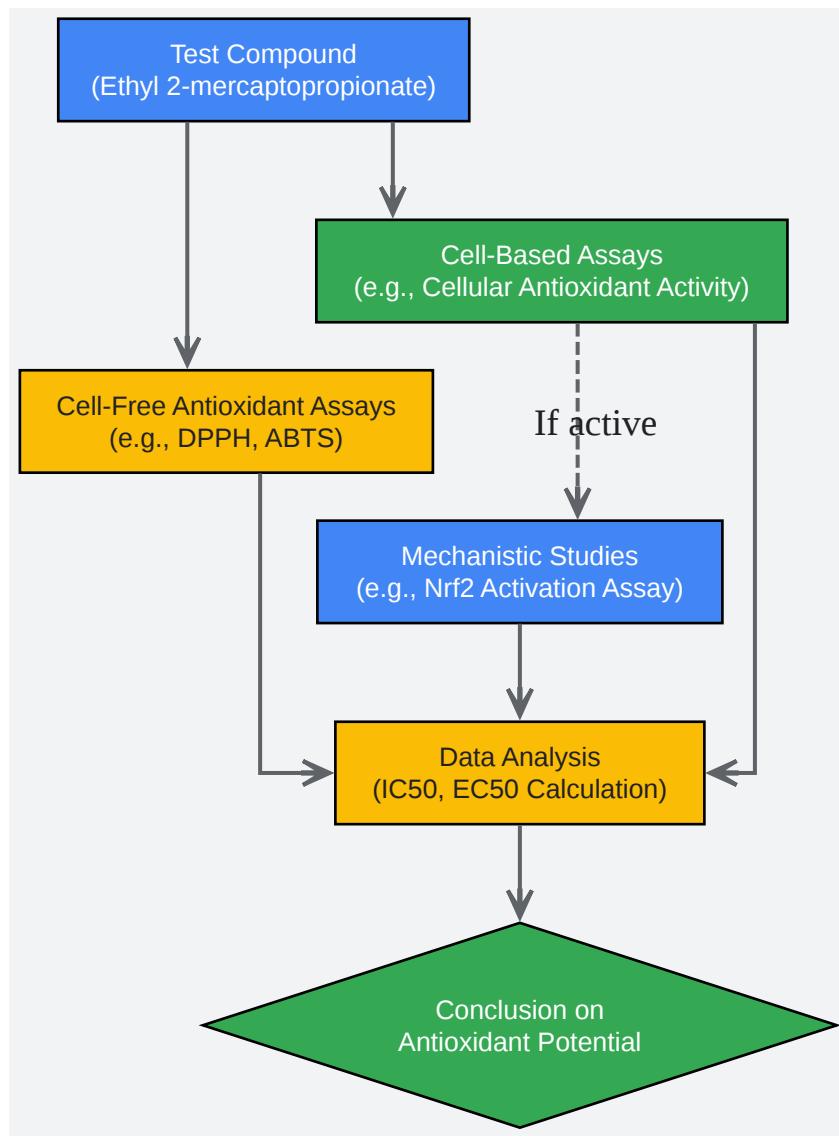

Ethyl 2-mercaptopropionate can serve as a valuable building block in the synthesis of more complex pharmaceutical agents. For instance, its structural motif is similar to that found in angiotensin-converting enzyme (ACE) inhibitors like captopril.[21][22][23] The thiol group is crucial for the activity of captopril, and derivatives of mercaptopropionic acid are explored for the synthesis of novel ACE inhibitors.[21][22][23]

Furthermore, sulfur-containing compounds have been investigated for their radioprotective properties, and **Ethyl 2-mercaptopropionate** could be a precursor for the synthesis of novel radioprotective agents.[24][25][26]

Experimental Workflows

Workflow for Synthesis and Purity Assessment

The following diagram illustrates a typical workflow for the synthesis and purity verification of **Ethyl 2-mercaptopropionate**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of **Ethyl 2-mercaptopropionate**.

Workflow for In Vitro Antioxidant Activity Screening

This diagram outlines a general workflow for assessing the antioxidant potential of a compound like **Ethyl 2-mercaptopropionate**.^{[27][28][29][30]}

[Click to download full resolution via product page](#)

Caption: General workflow for screening the antioxidant activity of a test compound.

Safety and Handling

Ethyl 2-mercaptopropionate is a flammable liquid and should be handled with appropriate safety precautions.^[5] It is irritating to the eyes, respiratory system, and skin.^[5]

- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[\[5\]](#)
- Handling: Use in a well-ventilated area. Keep away from sources of ignition.
- Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

Ethyl 2-mercaptopropionate is a valuable chemical with established applications in the flavor and fragrance industry and significant potential in pharmaceutical research and development. Its synthesis via Fischer esterification is a robust method, and its purification can be achieved through vacuum distillation. As an organosulfur compound, it warrants further investigation for its potential antioxidant and cytoprotective properties, possibly through the modulation of the Keap1-Nrf2 pathway. This guide provides foundational knowledge and experimental frameworks to facilitate further research and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-mercaptopropionate | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-MERCAPTOPROPIONATE | 19788-49-9 [chemicalbook.com]
- 3. ETHYL 2-MERCAPTOPROPIONATE CAS#: 19788-49-9 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. ethyl 2-mercaptopropionate, 19788-49-9 [thegoodscentscompany.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. athabascau.ca [athabascau.ca]
- 8. jackwestin.com [jackwestin.com]
- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]
- 11. Cytoprotective Effects of Natural Compounds against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Captopril analogues as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. brieflands.com [brieflands.com]
- 24. Exploring Natural Products as Radioprotective Agents for Cancer Therapy: Mechanisms, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The importance of nanoparticles for development of radioprotective agents - MedCrave online [medcraveonline.com]
- 26. Development of Antioxidant COX-2 Inhibitors as Radioprotective Agents for Radiation Therapy—A Hypothesis-Driven Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemslayanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]

- 30. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-mercaptopropionate (CAS: 19788-49-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7804212#ethyl-2-mercaptopropionate-cas-number-19788-49-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com